3-Isothiocyanatooctane
Description
Overview of Isothiocyanates as a Class of Chemical Compounds in Academic Research
Isothiocyanates (ITCs) are organosulfur compounds that have garnered substantial attention in academic research. rjpharmacognosy.ir They are recognized for their presence in a variety of natural sources, particularly in cruciferous vegetables like broccoli, cabbage, and kale, where they exist as precursor molecules called glucosinolates. rjpharmacognosy.iroregonstate.edu The enzymatic hydrolysis of these glucosinolates, often initiated by plant tissue damage, leads to the formation of isothiocyanates. rjpharmacognosy.irapsnet.org
The defining feature of an isothiocyanate is the functional group -N=C=S. wikipedia.org This group consists of a nitrogen atom double-bonded to a carbon atom, which is in turn double-bonded to a sulfur atom. The general formula for an isothiocyanate is R−N=C=S, where 'R' represents an alkyl or aryl group. wikipedia.org
The reactivity of the isothiocyanate group is a key area of study. The central carbon atom is electrophilic, making it susceptible to attack by nucleophiles. wikipedia.orgfrontiersin.org This reactivity allows isothiocyanates to participate in a variety of chemical reactions, forming derivatives such as thioureas when reacting with amines. ontosight.ai The bond angles and lengths within the -N=C=S group contribute to its distinct chemical behavior. For instance, in aryl isothiocyanates, the C−N=C bond angle is typically near 165°, and the SCN angle approaches 180°. wikipedia.org
The reactivity of isothiocyanates is also influenced by the nature of the 'R' group. For example, acyl isothiocyanates, where 'R' is an acyl group, are generally more reactive than alkyl isothiocyanates due to the electron-withdrawing nature of the acyl group. arkat-usa.org
The academic significance of isothiocyanates stems from their diverse chemical properties and their potential applications, which have spurred extensive research. rjpharmacognosy.irresearchgate.net Historically, research has focused on their roles in plant defense mechanisms and their characteristic flavors and smells. wikipedia.orgmdpi.com
In more recent decades, the research trajectory has expanded significantly to explore their biological activities. rjpharmacognosy.irfoodandnutritionjournal.org Numerous studies have investigated the properties of various isothiocyanates, such as sulforaphane (B1684495), phenethyl isothiocyanate (PEITC), and allyl isothiocyanate. foodandnutritionjournal.orgfrontiersin.org The mechanisms of action of isothiocyanates are a major focus of current research, with investigations into their interactions with various cellular pathways. nih.gov
Contextualization of 3-Isothiocyanatooctane within Broader Isothiocyanate Research
While much of the research on isothiocyanates has centered on well-known compounds like sulforaphane and PEITC, there is a growing interest in understanding the properties of less-studied aliphatic isothiocyanates, such as this compound.
A significant gap in current research is the detailed characterization and understanding of the specific properties of many individual aliphatic isothiocyanates. researchgate.net While general synthesis methods for aliphatic isothiocyanates are established, often involving the reaction of a primary amine with carbon disulfide followed by a desulfurization step, the unique reactivity and potential applications of specific long-chain aliphatic isothiocyanates like this compound are not as thoroughly documented. mdpi.comd-nb.info
Future research is likely to focus on several key areas:
Synthesis and Characterization: Developing more efficient and stereoselective synthesis methods for specific aliphatic isothiocyanates. mdpi.com Detailed spectroscopic and crystallographic analysis will be crucial to fully understand their three-dimensional structures.
Reactivity Studies: Investigating the kinetics and thermodynamics of their reactions with various nucleophiles to build a comprehensive reactivity profile.
Comparative Studies: Comparing the properties of different positional isomers (e.g., 1-isothiocyanatooctane, 2-isothiocyanatooctane, and this compound) to understand how the position of the isothiocyanate group along the alkyl chain influences its chemical behavior. ontosight.ailookchem.com
The exploration of these research avenues will contribute to a more complete understanding of the vast chemical space occupied by isothiocyanates and may unveil novel properties and applications for specific compounds like this compound.
Structure
3D Structure
Properties
IUPAC Name |
3-isothiocyanatooctane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-3-5-6-7-9(4-2)10-8-11/h9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOQCUQCXBFNRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318829 | |
| Record name | Octane, 3-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519169-06-3 | |
| Record name | Octane, 3-isothiocyanato- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519169-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octane, 3-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of the Isothiocyanate Functional Group
Nucleophilic Addition Reactions of the Isothiocyanate Moiety
The most fundamental reaction of the isothiocyanate group is the nucleophilic addition to its central carbon atom. This carbon is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms, making it a prime target for nucleophiles. This reactivity is the foundation for the synthesis of a broad range of sulfur and nitrogen-containing compounds.
Formation of Thioureas
The reaction of isothiocyanates with primary or secondary amines is a highly efficient and straightforward method for the synthesis of N,N'-disubstituted or trisubstituted thioureas. In the context of 3-Isothiocyanatooctane, its reaction with an amine such as benzylamine (B48309) would be expected to yield the corresponding thiourea (B124793) derivative.
The mechanism of this reaction has been shown to involve a kinetic term that is second order with respect to the amine. rsc.org The process begins with the nucleophilic attack of one amine molecule on the electrophilic carbon of the isothiocyanate group, forming a zwitterionic intermediate. This intermediate then undergoes a proton transfer, a step that is catalyzed by a second molecule of the amine, to yield the stable thiourea product. rsc.org The reaction is generally rapid and proceeds readily without the need for a catalyst. researchgate.net
Table 1: Representative Nucleophilic Addition of an Amine to this compound
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | Benzylamine | 1-Benzyl-3-(octan-3-yl)thiourea |
| This compound | Dibenzylamine | 1,1-Dibenzyl-3-(octan-3-yl)thiourea |
This table is illustrative of the expected products based on the general reactivity of isothiocyanates.
Formation of Thioamides
Thioamides are another important class of compounds that can be synthesized from isothiocyanates. nih.gov This transformation typically involves the reaction of the isothiocyanate with a carbon-based nucleophile. For instance, under Friedel-Crafts conditions, isothiocyanates can react with electron-rich aromatic compounds in the presence of a Brønsted superacid to afford aryl thioamides in high yields. rsc.org It is expected that this compound would react with an arene like benzene (B151609) under these conditions to produce the corresponding N-(octan-3-yl)thiobenzamide.
Alternatively, α-amino thioamides can be synthesized through a visible-light-mediated photoredox reaction. This process involves the generation of an α-aminoalkyl radical from a tertiary amine, which then undergoes a nucleophilic radical addition to the isothiocyanate carbon. organic-chemistry.org
Synthesis of Heterocyclic Compounds
The isothiocyanate moiety is a key synthon for the construction of a diverse range of heterocyclic compounds. nih.govgoogle.com The bifunctional nature of the -N=C=S group allows it to react with molecules containing multiple nucleophilic sites to form five- and six-membered rings. arkat-usa.org
For example, reacting an isothiocyanate with a compound containing adjacent amine and hydroxyl or thiol groups can lead to the formation of oxazolidine-2-thiones or thiazolidine-2-thiones, respectively. The versatile reactivity of isothiocyanates has been harnessed in diversity-oriented synthesis (DOS) to create libraries of N-heterocycles, such as 2-thioxo-quinazolinones and 1,2,4-thiadiazoles, from isothiocyanate intermediates. rsc.org Therefore, this compound serves as a potential starting material for a variety of heterocyclic structures of potential interest in medicinal and materials chemistry.
Cycloaddition Reactions (e.g., Asymmetric [3+2] Annulation)
Beyond nucleophilic additions, the π-bonds of the isothiocyanate group can participate in cycloaddition reactions. mdpi.com Of particular note are [3+2] cycloaddition (or annulation) reactions, which are powerful methods for constructing five-membered rings. uchicago.edu In these reactions, the isothiocyanate can react with a 1,3-dipolar species.
In some cases, the isothiocyanate-containing molecule itself can act as a formal 1,3-dipole. For example, 3-isothiocyanato oxindoles have been shown to undergo formal [3+2] cycloaddition reactions with various dipolarophiles. researchgate.net While this specific reactivity depends on the α-substituents, the isothiocyanate group in this compound could potentially react with highly reactive 1,3-dipoles. Bifunctional thiourea catalysts have been successfully employed to achieve asymmetric [3+2] annulation reactions between isothiocyanates and olefins, yielding chiral spirocyclic compounds with high stereoselectivity.
Table 2: Example of a [3+2] Cycloaddition Reaction
| Dipole Source | Dipolarophile | Catalyst | Product Type |
|---|---|---|---|
| Azomethine Ylide | This compound | - | Thiazolidine derivative |
| Nitrile Oxide | This compound | - | 1,2,4-Oxathiazole derivative |
This table provides examples of cycloaddition reactions involving the isothiocyanate functional group. The reactivity of this compound would depend on specific reaction conditions.
Mechanistic Pathways of Functional Group Transformation
Understanding the mechanistic pathways of isothiocyanate reactions is crucial for controlling reaction outcomes and designing new synthetic routes. The transformations can proceed through various intermediates, including ionic and radical species, depending on the reaction conditions and reagents employed.
Proposed Reaction Mechanisms in Synthetic Routes (e.g., Radical Pathways in Oxidation)
While many reactions of isothiocyanates proceed through ionic mechanisms, radical pathways have also been identified, particularly under oxidative or photochemical conditions. The oxidation of the related thiocyanate (B1210189) ion (SCN⁻) is a complex, multistep process. researchgate.net The generation of a thiocyanate radical (SCN•) can be achieved through single-electron transfer (SET) pathways, often initiated by photoredox catalysts or electrochemical means. nih.gov
For instance, photocatalyzed reactions can facilitate the isomerization of allyl thiocyanates to allyl isothiocyanates via radical intermediates. researchgate.net Furthermore, visible-light photoredox catalysis can generate α-aminoalkyl radicals that add to isothiocyanates. organic-chemistry.org It is plausible that under specific oxidative conditions, the sulfur atom in this compound could be targeted by an oxidant to generate radical intermediates, leading to further transformations. The interaction of isothiocyanates with reactive oxygen species (ROS) is also a key aspect of their biological activity, which may involve radical-mediated signal transduction pathways. redalyc.org These radical pathways open up alternative avenues for the functionalization of the isothiocyanate group, distinct from the more common nucleophilic addition routes.
Structural Elucidation and Stereochemical Characterization of 3 Isothiocyanatooctane
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental in determining the molecular structure of 3-isothiocyanatooctane. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR provide critical data for the structural confirmation of this compound.
¹H NMR (Proton NMR): In a typical ¹H NMR spectrum of this compound, the signals corresponding to the different protons are expected to appear at specific chemical shifts, influenced by their local electronic environment. The proton attached to the carbon bearing the isothiocyanate group (H-3) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The terminal methyl groups (on C-1 and C-8) would each present as a triplet.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. A notable characteristic of isothiocyanates is the chemical shift of the carbon atom in the -N=C=S group, which typically appears in the range of 125-140 ppm. However, the signal for the isothiocyanate carbon can be broad and sometimes difficult to observe, a phenomenon described as "near-silence" in some contexts, which is attributed to the flexibility of the isothiocyanate group. nih.govglaserchemgroup.com
Table 1: Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-1 | ~0.9 (triplet) | C-1: ~14 |
| H-2 | ~1.6 (multiplet) | C-2: ~25 |
| H-3 | ~3.5 (multiplet) | C-3: ~60 |
| H-4 | ~1.5 (multiplet) | C-4: ~35 |
| H-5 | ~1.3 (multiplet) | C-5: ~22 |
| H-6 | ~1.3 (multiplet) | C-6: ~31 |
| H-7 | ~1.4 (multiplet) | C-7: ~29 |
| H-8 | ~0.9 (triplet) | C-8: ~14 |
Note: The data in this table is representative and based on typical values for similar alkyl isothiocyanates.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The most characteristic feature in the IR spectrum of this compound is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This band is typically observed in the region of 2050-2150 cm⁻¹. Other significant absorptions include those for C-H stretching of the alkyl chain, which appear around 2850-2960 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| -N=C=S | Asymmetric Stretch | 2050 - 2150 (strong, sharp) |
| C-H (alkyl) | Stretch | 2850 - 2960 (medium to strong) |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₁₇NS), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the elemental composition. Fragmentation patterns in the mass spectrum would likely involve the cleavage of the alkyl chain and the loss of the isothiocyanate group.
Chiroptical Methods for Stereochemical Assignment
Since this compound has a chiral center at the C-3 position, it can exist as two enantiomers. Chiroptical methods are essential for determining the stereochemistry and enantiomeric purity of the compound.
Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, the two enantiomers will produce mirror-image CD spectra. This technique is highly sensitive to the three-dimensional structure of the molecule and can be used to determine the absolute configuration and enantiomeric excess of a sample. The CD spectrum would show characteristic bands, and the sign of these bands (positive or negative Cotton effects) can be related to the stereochemistry at the chiral center.
Chromatographic Purity Assessment
Chromatographic techniques are crucial for assessing the purity of a chemical compound and for separating enantiomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of organic compounds. To assess the enantiomeric purity of this compound, chiral HPLC is employed. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the chiral column and the mobile phase is critical for achieving good resolution between the enantiomeric peaks. Studies on other chiral isothiocyanates have demonstrated successful enantioseparation using polysaccharide-based chiral stationary phases. mdpi.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Allyl isothiocyanate |
| Propyl isothiocyanate |
Advanced Techniques for Solid-State Characterization
The solid-state properties of a chemical compound are critical as they influence its stability, solubility, and bioavailability. For this compound, a comprehensive understanding of its solid-state behavior, particularly the potential for polymorphism, is essential. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties. This section details the application of advanced techniques, namely Differential Scanning Calorimetry (DSC) for polymorph screening and solvent-mediated crystallization, in the solid-state characterization of this compound.
Differential Scanning Calorimetry for Polymorph Screening
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is a powerful tool for identifying and characterizing polymorphs, which typically exhibit different melting points and enthalpies of fusion.
In a hypothetical polymorph screen of this compound, multiple crystalline forms were identified. These forms, designated as Form A, Form B, and Form C, were analyzed by DSC to determine their thermal properties. The analysis was conducted by heating the samples at a constant rate and observing the endothermic transitions corresponding to melting.
The DSC thermograms revealed distinct melting behaviors for each polymorph. Form A, the most stable polymorph, exhibited the highest melting point. Forms B and C, being metastable, melted at lower temperatures. The presence of multiple melting peaks in the analysis of some samples could indicate the presence of a mixture of polymorphs or a polymorphic transformation during the heating process.
The detailed thermal properties of the identified polymorphs of this compound are summarized in the interactive data table below.
Interactive Data Table: Thermal Properties of this compound Polymorphs
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) | Notes |
| Form A | 85.2 | 120.5 | Sharp melting peak, indicating high purity and crystalline order. Thermodynamically stable form at room temperature. |
| Form B | 78.5 | 105.3 | Melts at a lower temperature than Form A, suggesting it is a metastable form. |
| Form C | 72.1 | 95.8 | The least stable of the identified polymorphs, with the lowest melting point and enthalpy of fusion. |
Solvent-Mediated Crystallization
Solvent-mediated crystallization is a widely used technique for polymorph screening. The choice of solvent can significantly influence the nucleation and growth of a specific crystalline form by affecting the solute's conformation and intermolecular interactions in the solution. By crystallizing the compound from a variety of solvents with different polarities and hydrogen bonding capabilities, it is possible to access different polymorphic forms.
A comprehensive solvent screening was hypothetically performed for this compound to investigate its crystallization behavior and identify potential new polymorphs. The compound was dissolved in various solvents at an elevated temperature and then allowed to cool under controlled conditions to induce crystallization. The resulting solid forms were isolated and analyzed to determine their polymorphic identity.
The outcome of the solvent-mediated crystallization study demonstrated a strong correlation between the solvent properties and the resulting polymorph of this compound. For instance, non-polar solvents tended to yield the most stable Form A, while polar aprotic solvents favored the formation of the metastable Form B. This information is invaluable for controlling the desired polymorphic form during the manufacturing process.
The results of the solvent-mediated crystallization screen for this compound are presented in the following interactive data table.
Interactive Data Table: Results of Solvent-Mediated Crystallization of this compound
| Solvent | Solvent Polarity | Resulting Polymorph | Observations |
| Hexane | Non-polar | Form A | Well-defined, needle-like crystals were obtained. |
| Toluene | Non-polar | Form A | Prismatic crystals were observed. |
| Acetone | Polar Aprotic | Form B | Small, plate-like crystals formed rapidly. |
| Acetonitrile | Polar Aprotic | Form B | A mixture of Form A and B was initially observed, with conversion to Form B over time. |
| Ethanol | Polar Protic | Form A | Slow crystallization yielded large, single crystals. |
| Isopropanol | Polar Protic | Form A | Similar results to ethanol, with slightly faster crystal growth. |
| Dichloromethane | Polar Aprotic | Form C | Evaporative crystallization yielded a fine powder, identified as the metastable Form C. |
Biological Activity: Molecular Mechanisms and Research Models
Molecular Targets and Pathways Involving the Isothiocyanate Group
The reactivity of the isothiocyanate group is central to its biological effects, enabling it to interact with and modify a variety of cellular components.
Isothiocyanates are known to form covalent bonds with nucleophilic sites in biological molecules. The primary targets are the thiol groups (-SH) of cysteine residues in proteins and glutathione, as well as amino groups (-NH2) in proteins and other biomolecules. This interaction can lead to the formation of dithiocarbamates, which can be unstable and may participate in further reactions, or more stable thiourea (B124793) derivatives. This covalent modification is a key mechanism through which isothiocyanates exert their biological effects.
By covalently modifying amino acid residues within the active sites or allosteric sites of enzymes, isothiocyanates can significantly alter their catalytic activity. This can lead to either inhibition or, in some cases, activation of key enzymes involved in cellular processes. For instance, the inhibition of enzymes involved in carcinogen activation is a well-studied mechanism of the chemopreventive effects of some isothiocyanates.
The covalent binding of isothiocyanates to proteins can lead to conformational changes that alter their function. nih.gov This can impact a wide range of cellular activities, including signal transduction, cytoskeletal dynamics, and protein-protein interactions. For example, the binding of certain isothiocyanates to tubulin has been shown to disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis. nih.gov
Investigations in In Vitro Cellular and Microbial Models
In vitro studies using cell and microbial cultures have been instrumental in elucidating the biological effects of isothiocyanates.
A significant body of research demonstrates that various isothiocyanates can induce apoptosis, or programmed cell death, in a range of cancer cell lines. nih.govresearchgate.netnih.govscispace.comfrontiersin.org Mechanistic studies have shown that this is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. nih.govresearchgate.netscispace.comfrontiersin.org For example, treatment of cancer cells with certain isothiocyanates leads to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3). nih.govresearchgate.netfrontiersin.org This activation can be triggered by the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors from the mitochondria.
Table 1: General Effects of Isothiocyanates on Apoptotic Markers in Cancer Cell Lines
| Apoptotic Marker | General Observation for Isothiocyanates |
| Caspase Activation | Increased activity of caspase-3, -8, and -9 |
| Mitochondrial Membrane Potential | Disruption and decrease |
| Nuclear Condensation | Increased presence of condensed and fragmented nuclei |
Note: This table represents generalized findings for the isothiocyanate class, as specific data for 3-Isothiocyanatooctane is unavailable.
Isothiocyanates have demonstrated antimicrobial activity against a variety of pathogens. semanticscholar.orgnih.govnih.gov One of the proposed mechanisms for this activity is the disruption of microbial cell membrane integrity. The lipophilic nature of many isothiocyanates allows them to intercalate into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. This disruption of the cell membrane can also interfere with essential cellular processes that are membrane-associated, such as electron transport and ATP synthesis.
Table 2: Antimicrobial Activity of Isothiocyanates Against Pathogens
| Pathogen Type | General Antimicrobial Effect of Isothiocyanates |
| Gram-positive bacteria | Inhibition of growth and biofilm formation |
| Gram-negative bacteria | Inhibition of growth and disruption of cell membranes |
| Fungi | Antifungal activity through various mechanisms |
Note: This table represents generalized findings for the isothiocyanate class, as specific data for this compound is unavailable.
Structure-Activity Relationship (SAR) Studies for Biological Effects in Research Models
The biological activity of isothiocyanates (ITCs), including those with alkyl structures analogous to this compound, is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in elucidating the molecular features that govern the efficacy of these compounds in various research models. These studies primarily focus on the nature of the side chain attached to the isothiocyanate (-N=C=S) functional group, which is crucial for the biological activity of these molecules nih.gov.
Research has demonstrated that modifications in the alkyl chain length, the presence of aromatic rings, and the position of the isothiocyanate group can lead to substantial changes in biological effects, such as anticancer and antimicrobial activities.
Influence of Alkyl Chain Length on Anticancer Activity
A notable trend observed in SAR studies is the correlation between the length of the alkyl chain in isothiocyanates and their anticancer potency. Generally, an increase in the alkyl chain length tends to enhance the inhibitory activity against certain types of cancer.
In a study investigating the inhibition of lung tumorigenesis in A/J mice, a series of arylalkyl isothiocyanates were evaluated. The results indicated a progressive increase in the inhibition of NNK-induced lung neoplasia with an increasing alkyl chain length nih.gov. For instance, 3-phenylpropyl isothiocyanate and 4-phenylbutyl isothiocyanate demonstrated a remarkable 96% decrease in tumor multiplicity, whereas phenethyl isothiocyanate (with a shorter chain) resulted in a 64% reduction nih.gov.
Further research has shown that the presence of a phenyl group is not a prerequisite for this inhibitory activity, as long-chain alkyl isothiocyanates also exhibit potent effects nih.gov. For example, 1-dodecyl isothiocyanate was identified as a powerful inhibitor of lung tumorigenesis nih.govresearchgate.net.
The following table summarizes the inhibitory effects of various isothiocyanates on lung tumor multiplicity, illustrating the impact of alkyl chain length.
| Compound | Alkyl Chain Features | Tumor Multiplicity Reduction (%) | Research Model |
| Phenethyl isothiocyanate (PEITC) | C2 alkyl chain with a phenyl group | 64 | A/J mice with NNK-induced lung neoplasia nih.gov |
| 3-Phenylpropyl isothiocyanate (PPITC) | C3 alkyl chain with a phenyl group | 96 | A/J mice with NNK-induced lung neoplasia nih.gov |
| 4-Phenylbutyl isothiocyanate (PBITC) | C4 alkyl chain with a phenyl group | 96 | A/J mice with NNK-induced lung neoplasia nih.gov |
| 1-Dodecyl isothiocyanate | C12 straight alkyl chain | Potent inhibitor, reducing tumor multiplicity to background levels at a 1 µmol dose nih.govresearchgate.net | A/J mice with NNK-induced lung tumorigenesis nih.govresearchgate.net |
Impact of Isothiocyanate Position and Substitution
The position of the isothiocyanate group on the alkyl chain also plays a critical role in determining biological activity. Studies comparing isomers have revealed that secondary isothiocyanates can be more potent than their primary counterparts. For instance, in the alkyl isothiocyanate series, 2-hexyl isothiocyanate was found to be a more potent inhibitor of lung tumorigenesis than 1-hexyl isothiocyanate nih.govresearchgate.net. This suggests that the steric and electronic environment of the -N=C=S group, as influenced by its position, is a key determinant of its interaction with biological targets.
Role of Physicochemical Properties
Antimicrobial Activity and Structural Features
The chemical structure of isothiocyanates also dictates their antimicrobial effectiveness. SAR studies in this area have highlighted the importance of features such as aromatic rings and the length of carbon chains.
In studies against methicillin-resistant Staphylococcus aureus (MRSA), isothiocyanates with aromatic rings, like benzyl (B1604629) isothiocyanate and phenethyl isothiocyanate, were generally more effective than those with a simple alkyl chain, such as allyl isothiocyanate mdpi.com. It has been suggested that aromatic structures are fundamental for antibacterial effectiveness mdpi.com.
The following table presents a comparison of the antimicrobial activity of different isothiocyanates against MRSA.
| Compound | Structural Features | Antimicrobial Activity against MRSA |
| Allyl isothiocyanate (AITC) | Short, unsaturated alkyl chain | Lower zone of inhibition mdpi.com |
| Benzyl isothiocyanate (BITC) | Aromatic ring directly attached to the methylene-isothiocyanate group | Higher zone of inhibition, more effective than AITC mdpi.com |
| Phenethyl isothiocyanate (PEITC) | Aromatic ring separated by a C2 alkyl chain from the isothiocyanate group | Higher zone of inhibition, more effective than AITC mdpi.com |
Synthesis and Investigation of Derivatives and Analogs of 3 Isothiocyanatooctane
Functionalization at the Alkyl Chain and Isothiocyanate Moiety
The isothiocyanate group (-N=C=S) is a highly reactive moiety, making it a prime target for functionalization. The primary reaction of isothiocyanates is the nucleophilic addition to the central carbon atom. This allows for the synthesis of a wide range of derivatives. For a compound like 3-isothiocyanatooctane, this reactivity can be exploited to create diverse molecular structures.
The most common method for the synthesis of isothiocyanates involves the decomposition of dithiocarbamate (B8719985) salts, which are typically formed from a primary amine. nih.gov Various desulfurization agents can be used in this process, with hydrogen peroxide and iodine being effective for non-chiral isothiocyanates, and sodium persulfate or tandem Staudinger/aza-Wittig reactions for chiral compounds. nih.gov
Functionalization can also occur at the alkyl chain, although this is less common and typically involves standard alkane reactions, which are outside the scope of isothiocyanate-specific chemistry. The primary focus remains on the versatile reactivity of the isothiocyanate group itself.
Synthesis of Isothiocyanate Derivatives from Amino Acid Esters
Isothiocyanates derived from amino acids are of significant interest due to their potential biological activities and the introduction of chirality. rsc.org The synthesis of these derivatives can be achieved from amino acid esters. A common method involves a "one-pot", two-step procedure starting from the corresponding amino acid ester hydrochloride. nih.gov This process utilizes a desulfurizing agent to convert the intermediate dithiocarbamate into the final isothiocyanate. nih.govresearchgate.net
One challenge in synthesizing isothiocyanate derivatives from amino acid esters is preventing racemization. nih.gov The choice of base and reaction conditions is crucial to maintain the stereochemical integrity of the amino acid. For instance, using N-methylmorpholine (NMM) instead of triethylamine (B128534) (Et3N) and avoiding microwave radiation can significantly reduce racemization. nih.gov
A variety of amino acid esters can be used as starting materials, leading to a diverse range of isothiocyanate derivatives. nih.gov The yields of these reactions can be influenced by factors such as steric hindrance from the ester group or the amino acid side chain. nih.gov For example, isothiocyanates derived from L-alanine benzyl (B1604629) ester and tert-butyl ester have been synthesized with lower yields, potentially due to the larger ester groups. nih.gov
Table 1: Synthesis of Isothiocyanate Derivatives from L-Amino Acid Methyl Esters
| Starting Amino Acid Ester | Resulting Isothiocyanate Derivative | Yield (%) |
|---|---|---|
| L-Alanine Methyl Ester | Methyl 2-isothiocyanatopropanoate | 59 |
| L-Valine Methyl Ester | Methyl 2-isothiocyanato-3-methylbutanoate | 63 |
| L-Leucine Methyl Ester | Methyl 2-isothiocyanato-4-methylpentanoate | 30-63 |
| L-Isoleucine Methyl Ester | Methyl 2-isothiocyanato-3-methylpentanoate | 30-63 |
Data sourced from studies on general synthesis methods for isothiocyanate derivatives of amino acid esters. nih.gov
Construction of Complex Molecular Architectures Featuring the Isothiocyanate Moiety (e.g., Benzothiazole (B30560) Derivatives)
Isothiocyanates are valuable building blocks for the synthesis of various heterocyclic compounds, including benzothiazoles. nih.gov Benzothiazoles are bicyclic heterocyclic compounds with a wide range of applications, particularly in medicinal chemistry. derpharmachemica.com
One common method for synthesizing 2-aminobenzothiazoles involves the reaction of aryl isothiocyanates with formamides. nih.gov Another approach is the reaction of isothiocyanates with ortho-substituted anilines that contain bis-nucleophiles (N,N-, N,O-, N,S-), followed by an intramolecular oxidative cyclodesulfurization to form the benzazole ring. organic-chemistry.org
The synthesis of benzothiazole derivatives can also be achieved through the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds. nih.gov However, the use of isothiocyanates provides a direct route to functionalized benzothiazoles. For example, acylation of 2-aminobenzothiazole (B30445) in the presence of aryl isothiocyanates can lead to the formation of functionalized bis-thiazolo derivatives. nih.gov
The versatility of isothiocyanates in these reactions allows for the creation of a library of benzothiazole derivatives with diverse substituents, which is crucial for developing new compounds with specific properties.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Benzothiazole |
| 2-Aminobenzothiazole |
| L-Alanine Benzyl Ester |
| L-Alanine Tert-Butyl Ester |
| Methyl 2-isothiocyanatopropanoate |
| Methyl 2-isothiocyanato-3-methylbutanoate |
| Methyl 2-isothiocyanato-4-methylpentanoate |
| Methyl 2-isothiocyanato-3-methylpentanoate |
| Methyl 2-isothiocyanato-3-phenylpropanoate |
| N-methylmorpholine (NMM) |
Analytical Method Development and Application for 3 Isothiocyanatooctane
Chromatographic Separation Techniques (e.g., Gas Chromatography, Liquid Chromatography)
The selection of an appropriate chromatographic technique for 3-isothiocyanatooctane is contingent on the sample matrix, the required sensitivity, and the physicochemical properties of the analyte. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are primary methods for the analysis of isothiocyanates. mdpi.comresearchgate.net
Gas Chromatography (GC):
Given its volatility, this compound is amenable to analysis by GC. This technique offers high resolution and is well-suited for separating volatile organic compounds. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides excellent sensitivity and specificity. mdpi.comrsc.org However, the thermal stability of isothiocyanates must be considered, as degradation can occur at high temperatures. mdpi.com
A hypothetical GC method for the analysis of this compound is outlined below:
| Parameter | Condition |
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Interface Temp | 280°C |
Liquid Chromatography (LC):
High-performance liquid chromatography (HPLC) is a versatile alternative, particularly for less volatile isothiocyanates or when analyzing complex matrices that may require less sample volatility. mdpi.comacs.orgnih.gov Reversed-phase HPLC is commonly employed for the separation of isothiocyanates. Due to the lack of a strong chromophore in some aliphatic isothiocyanates, derivatization may be necessary to enhance UV detection. mdpi.commostwiedzy.pl However, coupling with a mass spectrometer (LC-MS) can circumvent this issue.
An illustrative HPLC method for this compound is as follows:
| Parameter | Condition |
| Instrument | HPLC with Diode Array Detector (DAD) or Mass Spectrometer (MS) |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | 50% B to 95% B over 10 min, hold for 2 min, return to 50% B over 1 min, and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | DAD at 245 nm or MS in electrospray ionization (ESI) positive mode |
Spectroscopic Detection and Quantification Methods (e.g., UV-Vis, Mass Spectrometry-Based Methods)
Spectroscopic techniques are integral to the detection and quantification of this compound following chromatographic separation.
UV-Vis Spectroscopy:
Aliphatic isothiocyanates typically exhibit a UV absorption maximum around 240-250 nm. researchgate.net This allows for quantification using a UV-Vis detector, although sensitivity may be limited. The molar absorptivity can be influenced by the solvent and the specific structure of the isothiocyanate.
Mass Spectrometry (MS):
Mass spectrometry, particularly when coupled with chromatography (GC-MS or LC-MS), is a powerful tool for the analysis of this compound. nih.govresearchgate.net It offers high sensitivity and selectivity, and the fragmentation pattern can provide structural confirmation. In electron ionization (EI) mode, commonly used with GC-MS, the molecular ion and characteristic fragment ions would be monitored.
| Spectroscopic Parameter | Predicted Value/Characteristic |
| UV λmax | ~245 nm |
| Molecular Formula | C9H17NS |
| Molecular Weight | 171.30 g/mol |
| Predicted MS (EI) m/z | 171 (M+), fragments corresponding to the loss of the isothiocyanate group and cleavage of the alkyl chain. |
Method Validation and Performance Evaluation (e.g., Sensitivity, Selectivity, Accuracy)
Validation of the developed analytical method is crucial to ensure its reliability and fitness for purpose. uantwerpen.be The validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). Key performance parameters include:
Sensitivity: The limits of detection (LOD) and quantification (LOQ) are determined to establish the lowest concentration of the analyte that can be reliably detected and quantified.
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. uantwerpen.be
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.
A summary of plausible validation results for a hypothetical LC-MS/MS method for this compound is presented below:
| Validation Parameter | Result |
| Linearity (r²) | >0.995 |
| Range | 1 - 1000 ng/mL |
| LOD | 0.5 ng/mL |
| LOQ | 1.0 ng/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD%) | <5% (intra-day)<10% (inter-day) |
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to understand the fundamental electronic properties of 3-Isothiocyanatooctane, which in turn dictate its chemical reactivity. Methods like Density Functional Theory (DFT) are commonly used to model the geometry and electronic landscape of the molecule.
The reactivity of the isothiocyanate (-N=C=S) group is a key area of interest. The carbon atom of the NCS group is electrophilic, making it susceptible to attack by nucleophiles. Quantum chemical calculations can quantify this reactivity through various descriptors. For instance, mapping the electrostatic potential (ESP) onto the electron density surface can visually identify electron-rich and electron-poor regions of the molecule. Additionally, frontier molecular orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's ability to donate or accept electrons. The LUMO is typically localized on the NCS group, indicating its electrophilic nature.
Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative, based on typical values for similar alkyl isothiocyanates, and would be generated from specific quantum chemical calculations.)
| Property | Value | Description |
| Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule. |
| HOMO Energy | ~ -9.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | ~ -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability and electrophilicity. |
| HOMO-LUMO Gap | ~ 8.3 eV | An indicator of chemical reactivity and stability. |
| Mulliken Charge on NCS Carbon | ~ +0.45 e | Quantifies the partial positive charge, confirming its electrophilic character. |
These calculations help predict how this compound will interact with biological nucleophiles, a crucial aspect of its mechanism of action in many biological systems.
Molecular Dynamics Simulations for Conformational Analysis
The octane (B31449) chain of this compound is flexible, allowing the molecule to adopt numerous conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to study these dynamic motions and identify the most stable or prevalent conformations.
Table 2: Key Dihedral Angles and Conformational Preferences of this compound (Note: This table presents a hypothetical analysis of the key rotational bonds that would be investigated in a molecular dynamics study.)
| Dihedral Angle | Description | Predicted Low-Energy Conformations |
| C2-C3-N-C | Rotation around the C-N bond | gauche and anti orientations relative to the octane backbone |
| C4-C3-C2-C1 | Rotation within the octane chain | Primarily extended (anti-periplanar) conformations to minimize steric hindrance |
| C5-C4-C3-C2 | Rotation within the octane chain | Primarily extended (anti-periplanar) conformations |
Understanding the conformational landscape is vital, as the specific three-dimensional shape of the molecule can significantly influence its ability to bind to biological targets like enzyme active sites.
In Silico Modeling for Structure-Activity Relationship Prediction
In silico modeling encompasses a range of computational techniques used to predict the biological activity of a molecule and to understand its structure-activity relationship (SAR). These methods are particularly valuable in the early stages of drug discovery.
For this compound, molecular docking could be used to predict its binding affinity to various protein targets. Isothiocyanates are known to target proteins by covalently reacting with cysteine residues. nih.govnih.gov Docking simulations can place the this compound molecule into the binding site of a target protein (e.g., tubulin or a deubiquitinase) and score the interaction. nih.govnih.govmdpi.com These models would predict the preferred binding pose and identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the octane chain and the protein.
Quantitative Structure-Activity Relationship (QSAR) models represent another in silico approach. While building a QSAR model requires a dataset of multiple compounds, the properties of this compound could be analyzed in the context of existing models for isothiocyanates. researchgate.net Descriptors for this compound, such as its lipophilicity (LogP), molecular weight, and electronic properties, would be used to predict its potential efficacy or specific biological activities based on established correlations. For instance, the lipophilicity conferred by the octane chain would be a critical parameter in predicting its ability to cross cell membranes.
Table 3: Predicted Activities of this compound Based on In Silico Modeling (Note: The following predictions are hypothetical, based on activities reported for other isothiocyanates and general principles of SAR.)
| Predicted Activity | Target/Mechanism | Rationale based on Structure |
| Anti-inflammatory | Inhibition of enzymes like Cyclooxygenase (COX) | The electrophilic isothiocyanate group can interact with active site residues. nih.gov |
| Anticancer | Inhibition of tubulin polymerization; Inhibition of deubiquitinases (DUBs) | The alkyl chain can engage in hydrophobic interactions within the binding pockets of tubulin or DUBs. nih.govnih.govmdpi.com |
| H₂S Donor | Reaction with L-cysteine | The isothiocyanate moiety can react with cysteine to release hydrogen sulfide, a signaling molecule. nih.govnih.gov |
These computational approaches provide a framework for generating hypotheses about the biological roles of this compound, guiding further experimental validation.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways for Stereodefined Isothiocyanates
The biological activity of chiral molecules is often enantiomer-dependent. nih.govresearchgate.net Consequently, the development of synthetic routes to access enantiomerically pure forms of 3-isothiocyanatooctane is a critical area of future research. While general methods for isothiocyanate synthesis, such as the reaction of primary amines with thiophosgene (B130339) or the decomposition of dithiocarbamate (B8719985) salts, are well-established, achieving high stereoselectivity for chiral alkyl isothiocyanates remains a challenge. nih.gov
Future investigations will likely focus on:
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as (R)- or (S)-3-octylamine, to produce the corresponding stereoisomers of this compound.
Asymmetric Catalysis: Developing novel catalytic systems that can induce chirality during the formation of the isothiocyanate moiety or the carbon backbone.
Enzymatic Resolutions: Employing enzymes to selectively resolve racemic mixtures of this compound or its precursors.
Progress in these areas will be crucial for evaluating the specific biological roles of each enantiomer.
Advanced Mechanistic Studies on Isothiocyanate Chemical Transformations
The electrophilic nature of the isothiocyanate group governs its reactivity, primarily through addition reactions with nucleophiles such as thiols and amines. researchgate.net Advanced mechanistic studies on this compound are needed to understand how the specific steric and electronic environment of the octyl chain influences its reaction kinetics and pathways.
Key research questions to be addressed include:
Reaction Kinetics: Quantitatively determining the reaction rates of this compound with biologically relevant nucleophiles, such as the cysteine residues in proteins.
Computational Modeling: Utilizing density functional theory (DFT) and other computational methods to model reaction transition states and predict reactivity.
Isotope Labeling Studies: Employing isotopic labels to trace the metabolic fate of this compound and identify its transformation products in biological systems.
A deeper understanding of its chemical behavior will inform its potential applications as a chemical probe or in materials science.
Comprehensive Elucidation of Biological Mechanisms at the Molecular Level
The biological effects of isothiocyanates are diverse, ranging from antimicrobial to anti-inflammatory and anticancer activities. nih.govchemrxiv.org However, the specific molecular targets and mechanisms of action for this compound have not been elucidated.
Future research should aim to:
Identify Protein Targets: Using proteomics approaches, such as activity-based protein profiling, to identify specific proteins that are covalently modified by this compound.
Cellular Pathway Analysis: Investigating the impact of this compound on key cellular signaling pathways, such as those involved in inflammation, oxidative stress, and apoptosis.
Structure-Activity Relationship Studies: Comparing the biological activities of (R)- and (S)-3-isothiocyanatooctane to understand the role of stereochemistry in its molecular interactions.
These studies will be fundamental in determining the potential therapeutic or research applications of this compound.
Development of Targeted Derivatives for Specific Molecular Interactions in Research Models
Building on a foundational understanding of its synthesis and biological activity, the development of derivatives of this compound can provide valuable tools for chemical biology research.
Potential avenues for the development of targeted derivatives include:
Affinity Probes: Incorporating reporter tags, such as fluorophores or biotin, into the this compound scaffold to enable the visualization and isolation of its cellular binding partners.
Pharmacological Hybrids: Combining the isothiocyanate moiety of this compound with other pharmacophores to create hybrid molecules with dual or enhanced biological activities.
Modulation of Physicochemical Properties: Synthesizing analogues with modified alkyl chains to optimize properties such as solubility, cell permeability, and metabolic stability for use in specific research models.
The creation of such targeted derivatives will facilitate more precise investigations into the biological roles of isothiocyanates and their potential as modulators of cellular function.
Q & A
Q. What are the standard synthetic routes for preparing 3-isothiocyanatooctane, and what factors influence reaction efficiency?
- Methodological Answer : this compound is typically synthesized via the reaction of 3-aminooctane with thiophosgene (CSCl₂) under controlled conditions. Key steps include:
- Aniline-thiophosgene reaction : Reacting the amine precursor with thiophosgene in an inert solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions .
- pH control : Maintaining a basic pH (e.g., using NaOH) to neutralize HCl byproducts and drive the reaction forward .
- Purification : Isolation via distillation or column chromatography to remove unreacted starting materials and byproducts.
- Yield optimization : Factors include stoichiometric ratios (excess thiophosgene improves yield), reaction time (12–24 hours), and inert atmosphere to prevent oxidation .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the isothiocyanate (-NCS) group (δ ~110–130 ppm for ¹³C in NCS) and the octane backbone .
- IR Spectroscopy : Detect the N=C=S stretching vibration (~2050–2150 cm⁻¹) .
- Chromatography :
- HPLC/GC-MS : Assess purity and detect trace impurities using reverse-phase columns (C18) with UV detection at 254 nm .
- Elemental Analysis : Verify empirical formula consistency (C₉H₁₇NS) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .
- Spill Management : Neutralize spills with alkaline solutions (e.g., 10% NaOH) to hydrolyze reactive -NCS groups .
Advanced Research Questions
Q. How can the stability of this compound be optimized under varying pH and temperature conditions?
- Methodological Answer :
- pH-Dependent Stability :
- Below pH 6, protonation of the -NCS group reduces reactivity, enhancing stability. Above pH 8, hydrolysis to thiourea derivatives accelerates .
- Buffered Systems : Use phosphate buffers (pH 6–7) for aqueous studies to balance stability and reactivity .
- Temperature Control : Store at ≤4°C for long-term stability. For reactions, maintain temperatures below 40°C to prevent thermal decomposition .
Q. What strategies resolve contradictions in reported reactivity data for this compound in nucleophilic addition reactions?
- Methodological Answer :
- Comparative Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates with diverse nucleophiles (e.g., amines, thiols) under standardized conditions (solvent, temperature) .
- Computational Modeling : Apply DFT calculations to elucidate electronic effects (e.g., charge distribution at -NCS) influencing reactivity discrepancies .
- Systematic Solvent Screening : Test polar aprotic (e.g., DMF) vs. nonpolar solvents to isolate solvent polarity effects on reaction pathways .
Q. How can the biological activity of this compound be systematically evaluated while minimizing assay interference?
- Methodological Answer :
- Control Experiments :
- Include vehicle controls (e.g., DMSO) to account for solvent effects on cellular assays .
- Use scavenger agents (e.g., glutathione) to distinguish specific -NCS interactions from nonspecific redox reactions .
- Dose-Response Profiling : Conduct IC₅₀/EC₅₀ studies across a logarithmic concentration range (0.1–100 µM) to identify bioactive thresholds .
- Metabolite Tracking : Employ LC-MS to detect dithiocarbamate adducts, a common degradation product in biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
